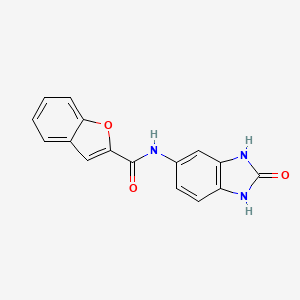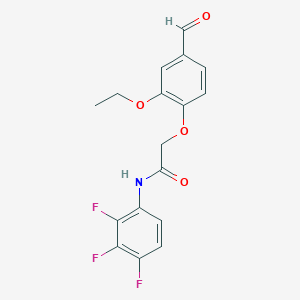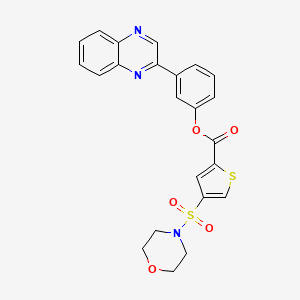![molecular formula C17H25Cl2NO3 B4410840 5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4410840.png)
5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride
Descripción general
Descripción
5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines and chemokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then target and attack tumor cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its immune-stimulating effects, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride as an anti-cancer agent is its ability to enhance the effects of chemotherapy and radiation therapy. However, this compound has also been shown to have limitations, such as its narrow therapeutic window and potential toxicity at high doses. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for the study of 5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride. One area of focus is the development of more potent and selective analogs of this compound that can be used as anti-cancer agents. Another area of focus is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit the growth of a variety of cancer cell lines. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in animal models.
Propiedades
IUPAC Name |
5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3.ClH/c1-13-10-19(11-14(2)22-13)7-3-4-8-21-17-6-5-16(18)9-15(17)12-20;/h5-6,9,12-14H,3-4,7-8,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYSBUCPHAQDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4410759.png)

![3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4410769.png)
![N-ethyl-3-[(ethylamino)sulfonyl]-4,5-dimethylbenzamide](/img/structure/B4410771.png)

![2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4410786.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4410788.png)
![5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4410796.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410801.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410815.png)

![4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4410848.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)